

# Cross-Validation of SH003's Anti-Cancer Efficacy Across Diverse Models

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## Compound of Interest

Compound Name: SN003

Cat. No.: B15568925

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A Comprehensive Guide for Researchers and Drug Development Professionals

## Introduction

SH003 is a novel herbal formulation composed of extracts from Astragalus membranaceus, Angelica gigas, and Trichosanthes kirilowii. Emerging preclinical evidence has highlighted its potential as a multi-targeted anti-cancer agent. This guide provides a comprehensive comparison of SH003's performance across various cancer models, supported by experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential. The user's original query mentioned "**SN003**," which is believed to be a typographical error for "SH003," the subject of this guide.

## Data Presentation: In Vitro Efficacy of SH003

The cytotoxic effects of SH003 have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. These values demonstrate a dose- and time-dependent inhibitory effect of SH003 on the viability of various cancer cells.

Cancer Type	Cell Line	IC50 (µg/mL)	Incubation Time	Reference
Colon Cancer	HCT116	295.3	72h	<a href="#">[1]</a>
HT29	338.7	72h	<a href="#">[1]</a>	
SW480	316.5	72h	<a href="#">[1]</a>	
SW620	345.1	72h	<a href="#">[1]</a>	
LoVo	321.8	72h	<a href="#">[1]</a>	
LS174T	355.4	72h	<a href="#">[1]</a>	
H508	332.6	72h	<a href="#">[1]</a>	
LS1034	368.2	72h	<a href="#">[1]</a>	
Non-Small Cell Lung Cancer (NSCLC)	A549	Not Specified	24h, 48h, 72h	<a href="#">[2]</a>
H460	Not Specified	24h, 48h, 72h	<a href="#">[2]</a>	
HCC827	Not Specified	24h, 48h, 72h	<a href="#">[2]</a>	
Breast Cancer	MCF-7	Not Specified	72h	
MCF-7/PAC (Paclitaxel-Resistant)	Not Specified	72h		
Oral Cancer	YD-8	Significant reduction at 100, 200, 500 µg/mL	72h	
YD-9	Significant reduction at 100, 200, 500 µg/mL	72h		
YD-38	Significant reduction at 100, 200, 500 µg/mL	72h		

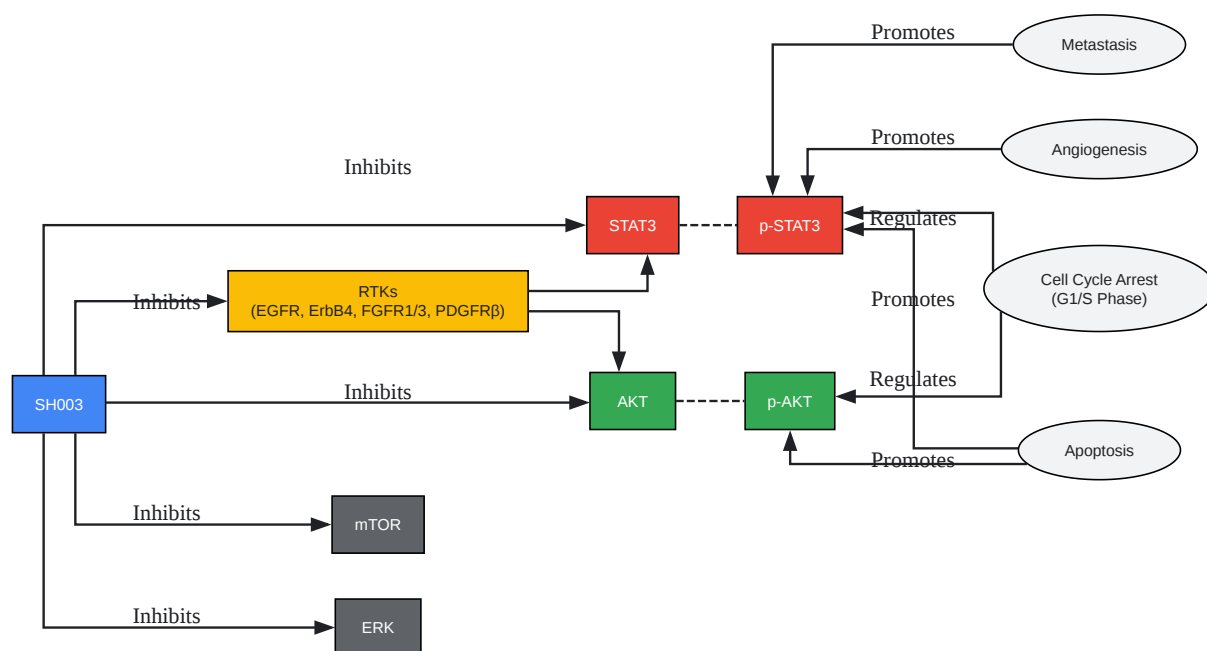
## Data Presentation: In Vivo Efficacy of SH003

The anti-tumor activity of SH003 has been validated in xenograft models, where human cancer cells are implanted into immunodeficient mice. These studies demonstrate SH003's ability to inhibit tumor growth in a living organism.

Cancer Type	Xenograft Model	Treatment	Key Findings	Reference
Colon Cancer	HCT116	SH003	Significant suppression of tumor growth.	[1]
Non-Small Cell Lung Cancer (NSCLC)	A549	SH003	Inhibition of tumor growth with no significant effect on body weight.	[2]
Breast Cancer	MDA-MB-231	SH003	Dose-dependent inhibition of tumor growth.	
Non-Small Cell Lung Cancer (NSCLC)	H460	SH003 and Docetaxel	Combination treatment retarded tumor growth more effectively than either agent alone.	

## Signaling Pathways Modulated by SH003

SH003 exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.



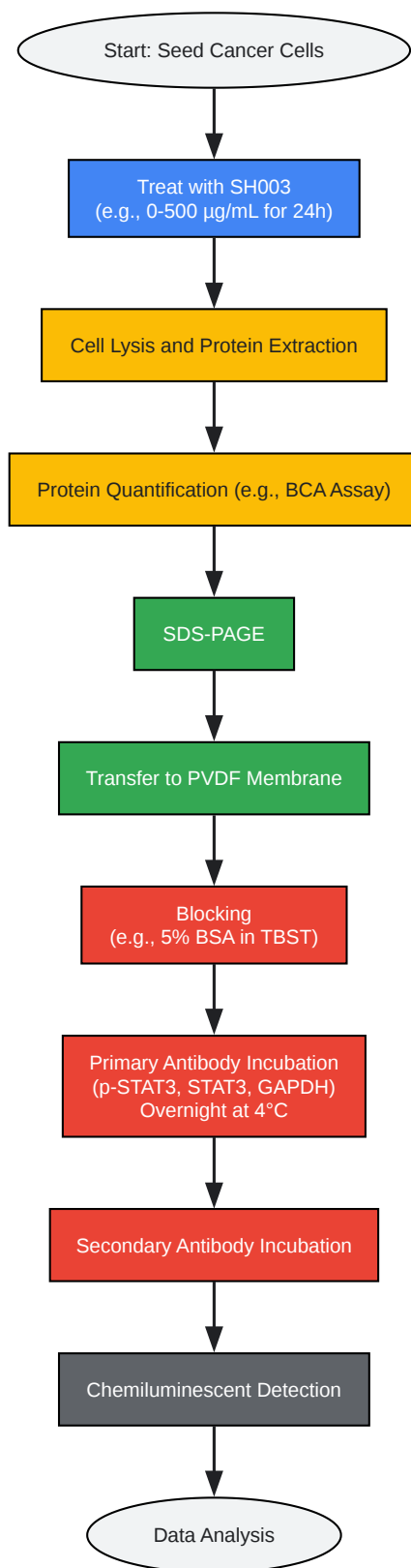
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Caption: SH003 inhibits multiple signaling pathways.

## Experimental Protocols

### Western Blot Analysis of STAT3 Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of STAT3 in cancer cells following treatment with SH003.



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Caption: Workflow for Western blot analysis.

#### Methodology:

- **Cell Culture and Treatment:** Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of SH003 (e.g., 0, 125, 250, 500 µg/mL) for a specified duration (e.g., 24 hours).
- **Protein Extraction:** Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the steps for analyzing the effect of SH003 on the cell cycle distribution of cancer cells.

#### Methodology:

- **Cell Treatment:** Treat cancer cells with SH003 at desired concentrations for the intended time.
- **Cell Harvesting:** Harvest both adherent and floating cells and wash with PBS.
- **Fixation:** Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.

- **Staining:** Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Apoptosis Assay using Annexin V/PI Staining

This protocol is for quantifying apoptosis in SH003-treated cancer cells.

Methodology:

- **Cell Treatment:** Culture and treat cells with SH003 as described previously.
- **Cell Harvesting:** Collect both floating and adherent cells.
- **Staining:** Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

## Conclusion

The collective evidence from in vitro and in vivo studies strongly suggests that SH003 is a promising anti-cancer agent with a multi-targeted mechanism of action. Its ability to inhibit key signaling pathways, induce apoptosis and cell cycle arrest, and suppress tumor growth in various cancer models provides a solid foundation for further investigation. The data and protocols presented in this guide are intended to facilitate the cross-validation of these findings and support the continued development of SH003 as a potential cancer therapeutic.

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## References

- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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